![molecular formula C15H15IN2O2 B306237 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B306237.png)
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole, also known as NPD1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NPD1 belongs to the family of pyrrole compounds and is synthesized using a multi-step process involving various chemical reactions.
Wirkmechanismus
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole exerts its therapeutic effects by activating various signaling pathways in the body. It has been found to activate the PPARγ pathway, which is involved in regulating inflammation and glucose metabolism. This compound also activates the Nrf2 pathway, which is involved in protecting cells from oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also promotes the survival of neurons and protects them from damage caused by oxidative stress. Additionally, this compound has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole is its potential therapeutic applications in various diseases. However, its complex synthesis method and high cost may limit its use in lab experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
Future research on 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole should focus on its potential therapeutic applications in various diseases, including neurodegenerative diseases and cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research should be conducted to develop more efficient and cost-effective synthesis methods for this compound.
Synthesemethoden
The synthesis of 3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole involves several steps, including the preparation of 3-iodo-4-methylphenylacetic acid, which is then converted into the corresponding acid chloride. This acid chloride is then reacted with 2-nitrovinyl magnesium bromide to yield the desired this compound compound. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
3-{2-nitrovinyl}-1-(3-iodo-4-methylphenyl)-2,5-dimethyl-1H-pyrrole has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to have anti-tumor properties, making it a potential cancer treatment.
Eigenschaften
Molekularformel |
C15H15IN2O2 |
---|---|
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
1-(3-iodo-4-methylphenyl)-2,5-dimethyl-3-[(E)-2-nitroethenyl]pyrrole |
InChI |
InChI=1S/C15H15IN2O2/c1-10-4-5-14(9-15(10)16)18-11(2)8-13(12(18)3)6-7-17(19)20/h4-9H,1-3H3/b7-6+ |
InChI-Schlüssel |
ZJVJDJQJGNSSGN-VOTSOKGWSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=C/[N+](=O)[O-])C)I |
SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=C[N+](=O)[O-])C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.